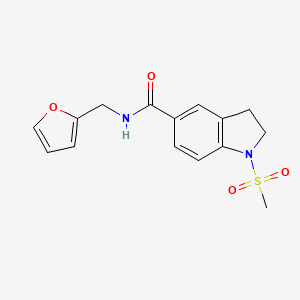
N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that features a furan ring, an indole core, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furan is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the furan ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole core and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced sulfonyl or furan derivatives.
Substitution: Substituted indole or furan derivatives.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and pathways.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and the indole core are known to interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the sulfonyl group.
1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide: Similar structure but lacks the furan ring.
Uniqueness
N-(furan-2-ylmethyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to the combination of the furan ring, indole core, and sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)17-7-6-11-9-12(4-5-14(11)17)15(18)16-10-13-3-2-8-21-13/h2-5,8-9H,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYESTZUJCVWLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
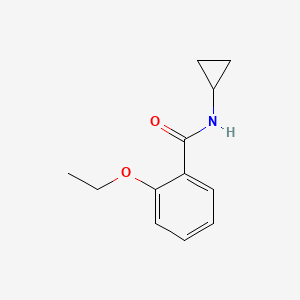
![4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)
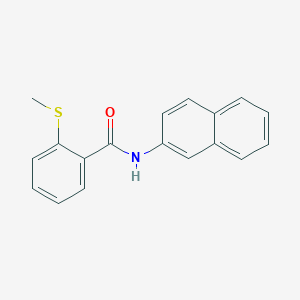
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
![(2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B5808650.png)
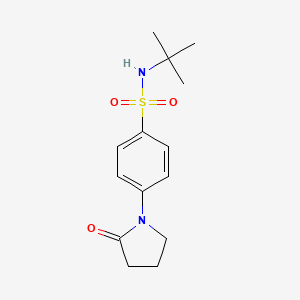
![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
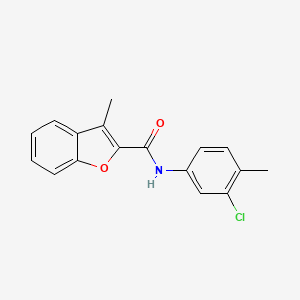
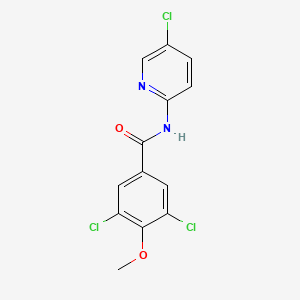
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
